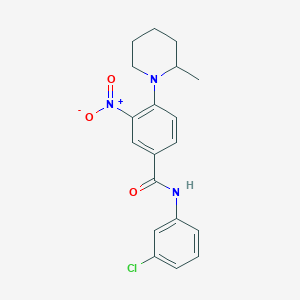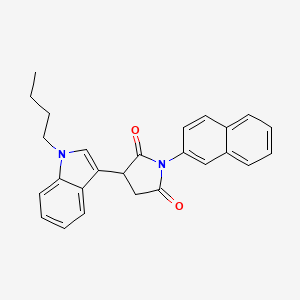
N-(4-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide often involves catalytic methods that enable the formation of cyclic alkenyl ethers, which are crucial frameworks for isochromene natural products. For instance, Mondal et al. (2003) describe a method utilizing a Pd(II) catalyst for synthesizing an antitumor agent with a similar structure, highlighting the effectiveness of catalytic systems in forming complex heterocyclic compounds (Mondal et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds showcases the importance of the spatial arrangement and the substituents' effects on the molecule's properties. For example, Detert et al. (2018) analyzed the structure of N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide, noting the planarity and specific twist angles of the ethoxyphenyl groups attached to the pyridine ring (Detert et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving such compounds often explore the reactivity of the dihydropyridine core, including substitutions and transformations leading to diverse derivatives with potential biological activities. Schroeder et al. (2009) discovered a selective Met kinase inhibitor through modifications of a similar dihydropyridine core, demonstrating the adaptability of these compounds for targeted biological functions (Schroeder et al., 2009).
Mécanisme D'action
The mechanism of action for Phenacetin, a related compound, is due to its actions on the sensory tracts of the spinal cord . In addition, Phenacetin has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-3-23-15-10-8-14(9-11-15)20-18(22)19(2)12-13-6-4-5-7-16(13)17(21)24-19/h4-11H,3,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQDXWBQHAIZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-fluorobenzyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140922.png)


![4-hydroxy-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B4140938.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4140946.png)
![3,4-dimethoxy-N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]benzamide](/img/structure/B4140954.png)
![N-(3-chlorophenyl)-4-[2-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4140961.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B4140969.png)
![2-benzyl-7-bromo-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140980.png)
![2-[(3-amino-2-bromo-6-fluoro-4-nitrophenyl)amino]ethanol](/img/structure/B4140983.png)
![N-(2-{4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B4140991.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4140998.png)
![methyl [(6-{[4-(isobutylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4141013.png)
![1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B4141018.png)